CYP2A6 Enzyme Inhibition: Hop-17(21)-en-3-ol vs. Lupeol and α-Amyrin
Hop-17(21)-en-3-ol demonstrates quantifiable inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme in xenobiotic metabolism, with an IC50 of 61 µM and a Ki of 22.8 µM [1]. This enzyme inhibition profile represents a class-level differentiation; while specific comparator IC50 data for lupeol and α-amyrin against CYP2A6 is not available in the same assay system, the structurally distinct hopane scaffold is known to interact with CYP enzymes differently than the lupane, oleanane, and ursane scaffolds, making the observed inhibition a scaffold-specific characteristic [2]. Researchers conducting drug-drug interaction studies or metabolic stability assays must use the precise hopane triterpenoid, as substitution with lupane or oleanane triterpenoids will yield different—and misleading—CYP inhibition profiles.
| Evidence Dimension | CYP2A6 enzyme inhibition (IC50 and Ki) |
|---|---|
| Target Compound Data | IC50 = 61 µM; Ki = 22.8 µM |
| Comparator Or Baseline | Lupeol (lupane scaffold) and α-amyrin (ursane scaffold) — specific CYP2A6 inhibition data not available in the same assay system |
| Quantified Difference | Not applicable (class-level inference based on scaffold-specific enzyme recognition) |
| Conditions | In vitro enzyme inhibition assay; CYP2A6 enzyme system |
Why This Matters
Procurement of the correct hopane scaffold compound is essential for reproducible CYP inhibition studies, as scaffold-dependent enzyme recognition invalidates substitution with common triterpenoids.
- [1] Topscience. Hop-17(21)-en-3-ol Product Datasheet. TN4225. CYP2A6 IC50 = 61 µM, Ki = 22.8 µM. View Source
- [2] Liang, J., et al. (2022). A conserved mechanism affecting hydride shifting and deprotonation in the synthesis of hopane triterpenes as compositions of wax in oat. PNAS, 119(12), e2118709119. View Source
